Picolinic acid
Overview
Description
Picolinic acid is an organic compound with the formula C5H4NCOOH. It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively . It is a white solid that is soluble in water .
Synthesis Analysis
Picolinic acid is formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . It is also a catabolite of the amino acid tryptophan through the kynurenine pathway .
Molecular Structure Analysis
The molecular formula of Picolinic acid is C6H5NO2 . It is a pyridinemonocarboxylic acid in which the carboxy group is located at position 2 . It is a conjugate acid of a picolinate .
Chemical Reactions Analysis
Picolinic acid has been used as a substrate in the Mitsunobu reaction and in the Hammick reaction . The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ leads not only to the N-alkyl-N-phenylpicolinamides as expected but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides in the one pot .
Physical And Chemical Properties Analysis
Picolinic acid is a white to tan crystalline solid . Its molar mass is 123.111 g·mol−1 . It has a melting point of 136 to 138 °C (277 to 280 °F; 409 to 411 K) . It is slightly soluble (0.41%) in water .
Scientific Research Applications
Chromatographic Applications :
- Picolinic acid has been used as an on-column chelating agent for the reversed-phase liquid chromatographic separation of various metal ions, demonstrating effective separation and sensitive UV detection capabilities (Nesterenko, Amirova, & Bol’shova, 1994).
Biological Activities :
- It acts as a co-stimulatory agent for inducing tumoricidal activity and reactive nitrogen intermediates in murine macrophages, affecting nitric-oxide synthase (NOS) expression at the gene level (Melillo et al., 1994).
- Picolinic acid activates the transcription of the inducible nitric oxide synthase gene in murine macrophages when combined with IFN-gamma, highlighting its role in immunological responses (Melillo et al., 1995).
Analytical Chemistry :
- It serves as an effective matrix for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of oligonucleotides, proteins, and tRNA, offering advantages over other matrices (Tang et al., 1994).
Industrial Applications :
- Picolinic acid is used in reactive extraction techniques for the recovery of carboxylic acids from dilute aqueous solutions like fermentation broth, showing potential in pharmaceuticals and herbicide production (Datta & Kumar, 2014; 2015).
Molecular Biology :
- It inhibits RNA synthesis in Neurospora crassa hyphae, suggesting its impact on cellular metabolism and gene expression (Martegani, 1981).
Microbial Degradation and Catabolism :
- The identification and characterization of a pic gene cluster responsible for picolinic acid degradation in Alcaligenes faecalis highlight its catabolic mechanisms in bacteria (Qiu et al., 2019).
Medical Research :
- Studies show that picolinic acid has an anabolic effect on bone in vivo, which could be significant for osteoporosis treatment (Duque et al., 2020).
- It exhibits antimicrobial activities and DNA interactions, important for understanding its role in biochemical processes (Tamer et al., 2018).
Neuroscience :
- The physiological action of picolinic acid in the human brain is studied for its neuroprotective and immunological effects, although its exact function remains to be fully understood (Grant et al., 2009).
Chemical Synthesis :
- Picolinic acid is used in the synthesis of tri- and tetrasubstituted imidazole, demonstrating its utility in catalyzing chemical reactions (Munsur, Roy, & Imon, 2020).
Neuropharmacology :
- It influences seizure susceptibility in mice, potentially playing a role in the pathogenesis of drug-resistant epilepsy (Cioczek-Czuczwar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-3-1-2-4-7-5/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOXPEMLGUPBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Record name | picolinic acid | |
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URL | https://en.wikipedia.org/wiki/Picolinic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57665-05-1 (hydrochloride salt), 636-80-6 (hydrochloride) | |
Record name | Picolinic acid | |
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DSSTOX Substance ID |
DTXSID7031903 | |
Record name | Picolinic acid | |
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Molecular Weight |
123.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or off-white crystalline powder; [MSDSonline], Solid | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 960 mg/mL at 20 °C | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Picolinic acid | |
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Vapor Pressure |
0.00789 [mmHg] | |
Record name | Picolinic acid | |
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Mechanism of Action |
As a therapeutic agent, the molecule works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function. | |
Record name | Picolinic acid | |
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Product Name |
Picolinic acid | |
CAS RN |
98-98-6, 32075-31-3, 88161-53-9 | |
Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Record name | Picolinic acid | |
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Record name | 2-Pyridinecarboxylic acid | |
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Record name | Picolinic acid | |
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Record name | PICOLINIC ACID | |
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Record name | Picolinic acid | |
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Melting Point |
136.5 °C | |
Record name | Picolinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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